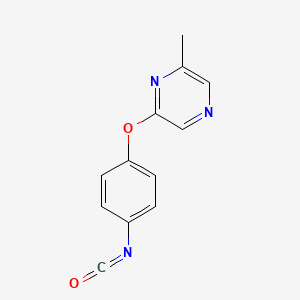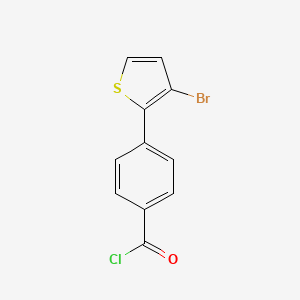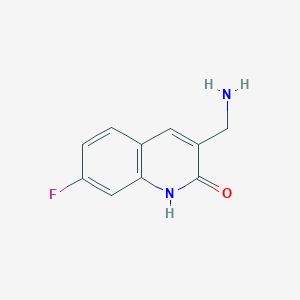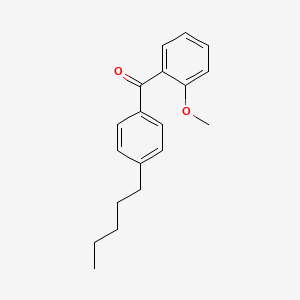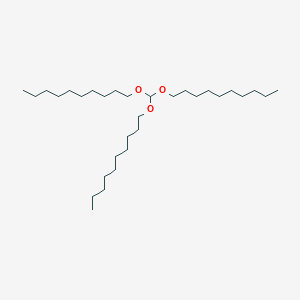
TRIDECYLORTHOFORMATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tridecylorthoformate: is an organic compound with the molecular formula C31H64O3 . It is a member of the orthoformate family, which are esters of orthoacids. This compound is characterized by its three alkoxy groups attached to a central carbon atom. This compound is primarily used in organic synthesis and has various applications in different fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions: Tridecylorthoformate can be synthesized through the reaction of tridecanol with orthoformic acid or its derivatives. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Reactants: Tridecanol and orthoformic acid.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.
Product Isolation: The product is isolated through distillation or extraction techniques.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: Tridecylorthoformate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, this compound hydrolyzes to form tridecanol and formic acid.
Transesterification: It can react with other alcohols in the presence of an acid or base catalyst to form different orthoformates.
Reduction: this compound can be reduced to tridecanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water, acid catalyst (e.g., sulfuric acid), temperature range of 50°C to 70°C.
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), temperature range of 60°C to 80°C.
Reduction: Reducing agent (e.g., lithium aluminum hydride), solvent (e.g., ether), temperature range of 0°C to 25°C.
Major Products Formed:
Hydrolysis: Tridecanol and formic acid.
Transesterification: Different orthoformates depending on the alcohol used.
Reduction: Tridecanol.
科学研究应用
Tridecylorthoformate has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: this compound is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is used in the synthesis of biologically active molecules for research in medicinal chemistry.
Industrial Applications: this compound is used as a solvent and intermediate in the production of various industrial chemicals.
作用机制
The mechanism of action of tridecylorthoformate involves its ability to act as a nucleophile or electrophile in chemical reactions. The central carbon atom, attached to three alkoxy groups, can undergo nucleophilic substitution or addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Triethyl orthoformate: Similar structure but with ethyl groups instead of tridecyl groups.
Trimethyl orthoformate: Similar structure but with methyl groups instead of tridecyl groups.
Triisopropyl orthoformate: Similar structure but with isopropyl groups instead of tridecyl groups.
Uniqueness: Tridecylorthoformate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This makes it suitable for specific applications where longer alkyl chains are required, such as in the synthesis of certain polymers and resins.
属性
CAS 编号 |
24904-11-8 |
|---|---|
分子式 |
C31H64O3 |
分子量 |
484.8 g/mol |
IUPAC 名称 |
1-(didecoxymethoxy)decane |
InChI |
InChI=1S/C31H64O3/c1-4-7-10-13-16-19-22-25-28-32-31(33-29-26-23-20-17-14-11-8-5-2)34-30-27-24-21-18-15-12-9-6-3/h31H,4-30H2,1-3H3 |
InChI 键 |
CNSJQNJSRMMTIC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC(OCCCCCCCCCC)OCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCOC(OCCCCCCCCCC)OCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


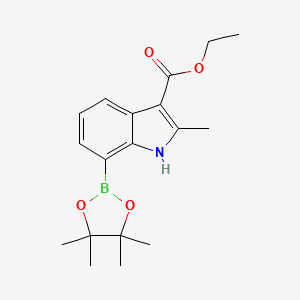
![[(3-Ethylisoxazol-5-yl)methyl]methylamine](/img/structure/B1614365.png)
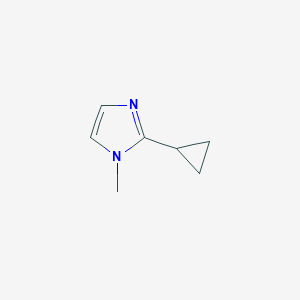
![4-(4-Methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1614368.png)
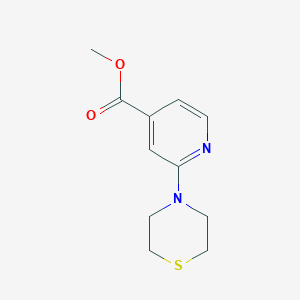
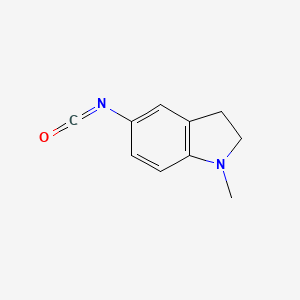
![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine](/img/structure/B1614374.png)
![4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B1614375.png)
